6-(2-(PYRROLIDIN-1-YL)ETHOXY)PYRIDIN-3-AMINE
Overview
Description
6-(2-(PYRROLIDIN-1-YL)ETHOXY)PYRIDIN-3-AMINE: is a chemical compound that features a pyridine ring substituted with an amino group at the 5-position and a pyrrolidin-1-yl ethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-(PYRROLIDIN-1-YL)ETHOXY)PYRIDIN-3-AMINE typically involves the following steps:
Formation of the Pyrrolidin-1-yl Ethoxy Intermediate: This can be achieved by reacting pyrrolidine with an appropriate ethoxy halide under basic conditions.
Substitution Reaction: The pyrrolidin-1-yl ethoxy intermediate is then reacted with 5-amino-2-chloropyridine under nucleophilic substitution conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly used for substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Acylated or alkylated derivatives.
Scientific Research Applications
Chemistry: 6-(2-(PYRROLIDIN-1-YL)ETHOXY)PYRIDIN-3-AMINE is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical space in drug discovery .
Biology and Medicine: Its structure suggests it could interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 6-(2-(PYRROLIDIN-1-YL)ETHOXY)PYRIDIN-3-AMINE is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The pyridine ring and amino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
2-Amino-5-((pyrrolidin-1-yl)ethoxy)pyridine: Similar structure but different substitution pattern.
5-Amino-2-((morpholin-1-yl)ethoxy)pyridine: Similar structure with a morpholine ring instead of pyrrolidine.
Uniqueness: 6-(2-(PYRROLIDIN-1-YL)ETHOXY)PYRIDIN-3-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its three-dimensional structure, potentially leading to unique interactions with biological targets .
Properties
IUPAC Name |
6-(2-pyrrolidin-1-ylethoxy)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-10-3-4-11(13-9-10)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFYQZWRIKAIHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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